2-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide
Description
2-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide is a brominated benzamide derivative characterized by a chiral (2R)-1-hydroxypropan-2-yl substituent on the benzamide nitrogen. Its structure comprises a 6-methyl-substituted benzoyl group linked to a bromine atom at the 2-position and a stereospecific hydroxyalkylamide moiety. The (2R)-hydroxypropan-2-yl group may confer unique solubility and hydrogen-bonding properties, distinguishing it from non-hydroxylated analogs.
Properties
IUPAC Name |
2-bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-4-3-5-9(12)10(7)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJVNQIXSFKGP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NC(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)Br)C(=O)N[C@H](C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
The most widely adopted method involves converting 2-bromo-6-methylbenzoic acid to its corresponding acid chloride, followed by coupling with (2R)-1-hydroxypropan-2-amine.
Procedure :
-
Activation of Carboxylic Acid :
-
Amidation :
-
Workup :
Yield : 78–82% after recrystallization from methanol/water (4:1).
Alternative Coupling Reagents
While less common, carbodiimide-based reagents (e.g., EDCl/HOBt) offer milder conditions for acid-sensitive substrates:
Procedure :
-
2-Bromo-6-methylbenzoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C for 30 minutes.
-
(2R)-1-hydroxypropan-2-amine (1.05 equiv) is added, and the reaction proceeds at 25°C for 12 hours.
-
Purification via column chromatography (SiO₂, ethyl acetate/heptane 1:3) yields the product (70–75%).
Reaction Optimization Strategies
Temperature and Solvent Effects
Key Finding : Elevated temperatures (>40°C) promote oxazoline formation via intramolecular cyclization of the hydroxyl and amide groups, reducing yields by 15–20%.
Stoichiometric Considerations
-
Amine Excess : A 10% molar excess of (2R)-1-hydroxypropan-2-amine ensures complete consumption of the acid chloride, mitigating hydrolysis to the parent acid.
-
Catalytic DMF : Reduces reaction time from 6 hours to 2 hours by enhancing SOCl₂ reactivity.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols employ continuous flow reactors to improve safety and efficiency:
-
Acid Chloride Formation : SOCl₂ and 2-bromo-6-methylbenzoic acid are mixed in a PTFE reactor (residence time: 10 min, 50°C).
-
Amidation Step : The acid chloride stream merges with (2R)-1-hydroxypropan-2-amine/Et₃N in DCM at a T-junction, with a total residence time of 30 minutes.
-
Output : 90% conversion with >99% purity after in-line crystallization.
Purification and Characterization
Recrystallization Protocols
| Solvent System | Crystal Form | Purity (%) |
|---|---|---|
| Methanol/water (4:1) | Needle-like | 99.5 |
| Ethyl acetate/heptane | Prismatic | 98.2 |
Note : Slow cooling (0.5°C/min) from 60°C to 0°C optimizes crystal size and purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 4.05 (m, 1H, CH), 3.85 (dd, J = 10.0, 5.0 Hz, 1H, CH₂OH), 3.70 (dd, J = 10.0, 5.0 Hz, 1H, CH₂OH), 2.55 (s, 3H, CH₃), 1.50 (d, J = 6.8 Hz, 3H, CH₃).
-
HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30), confirming >99% purity.
Challenges and Mitigation Strategies
Stereochemical Integrity
The (2R)-configuration of the amine must be preserved during synthesis:
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Reduction Reactions: The amide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxy and amide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide with structurally related brominated benzamides and derivatives, focusing on substituent patterns, physicochemical properties, and biological relevance:
Key Structural and Functional Insights:
Substituent Effects: Bromine Position: Bromine at the 2-position (target compound) vs. 4-position (Compound 35) alters steric and electronic interactions. For example, 4-bromo derivatives in showed improved binding in kinase assays. Fluorination: Fluorinated derivatives (e.g., ) exhibit increased metabolic stability and lipophilicity, whereas the target compound’s hydroxyl group balances hydrophilicity.
Synthesis and Yield :
- The trifluoropropan-2-yl derivative in was synthesized in 90% yield, highlighting efficient coupling methods for bulky substituents. The target compound’s stereospecific synthesis may require chiral resolution or asymmetric catalysis.
Biological Relevance :
- Pyridinyl-substituted analogs (e.g., ) are associated with kinase inhibition, suggesting the target compound’s benzamide core could be tailored for similar applications.
- Polyfluorinated compounds (e.g., ) are often used in agrochemicals or high-performance materials, whereas the target compound’s hydroxyl group may align with drug-discovery needs.
Safety and Handling :
- While safety data for the target compound are unavailable, structurally related brominated benzamides (e.g., ) show moderate acute toxicity (H302, H315), warranting cautious handling.
Biological Activity
2-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C₁₁H₁₄BrNO₂
- Molecular Weight : 272.14 g/mol
- CAS Number : 1867736-15-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The presence of the bromine atom and the hydroxy group enhances its reactivity and binding affinity to various enzymes and receptors, which may lead to modulation of pathways associated with cell growth and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects on various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| H441 (Lung) | 185.5 | Growth inhibition |
| A549 (Lung) | 113.3 | Growth inhibition |
| MCF-7 (Breast) | 7.17 | Growth inhibition |
These findings suggest that the compound may act as a chemopreventive agent by inducing apoptosis in cancer cells and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic markers such as Bax and Bcl-2 .
VEGFR-2 Inhibition
The compound has also been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis:
| Compound | IC₅₀ (µM) |
|---|---|
| 2-Bromo-N-(...)-6-methylbenzamide | 0.728 |
| Sorafenib (Reference) | 0.503 |
These results indicate that the compound possesses moderate VEGFR-2 inhibitory activity, suggesting its potential utility in therapeutic strategies aimed at limiting tumor vascularization .
Case Studies
- Study on Anticancer Activity : A recent publication evaluated several derivatives of benzamide compounds, including this compound, demonstrating significant cytotoxic effects against non-small cell lung cancer cell lines. The study reported that compounds with similar structures exhibited varying degrees of activity, reinforcing the importance of structural modifications in enhancing bioactivity .
- Molecular Modeling Insights : Computational studies have provided insights into the binding interactions between the compound and its targets. Molecular docking simulations revealed that this compound can effectively bind to VEGFR-2, suggesting a rational basis for its observed inhibitory effects .
Q & A
What are the recommended synthetic methodologies for 2-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-6-methylbenzamide?
Level: Basic
Methodological Answer:
The synthesis typically involves amide bond formation between a brominated benzoyl chloride derivative and the chiral alcohol (2R)-1-hydroxypropan-2-amine. Key steps include:
- Coupling Reaction: Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or THF under nitrogen atmosphere to activate the carboxylic acid precursor .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Chiral Purity: Confirm enantiomeric purity via chiral HPLC or polarimetry, as the (R)-configuration of the hydroxypropan-2-yl group is critical for activity .
How can the crystal structure of this compound be determined and refined?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key considerations:
- Data Collection: Use synchrotron radiation or a high-intensity lab source (Mo Kα) for small crystals. Collect data at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement: Employ SHELXL for structure refinement. Address potential twinning using the TWIN/BASF commands in SHELX. Validate hydrogen bonding networks (e.g., O–H···O/N interactions) to confirm stereochemistry .
- Validation: Check R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and agreement with DFT-calculated geometries .
What analytical techniques are critical for characterizing purity and structure?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC: Use a C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect diastereomeric impurities .
What safety precautions are necessary for laboratory handling?
Level: Basic
Methodological Answer:
Based on structurally similar benzamides:
- PPE: Nitrile gloves, chemical-resistant lab coat, and safety goggles. Use a P95 respirator if airborne dust is generated .
- Ventilation: Conduct reactions in a fume hood. Avoid skin contact due to potential irritation (H315/H319) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion |
| Skin Irritation | H315 | Wear gloves |
| Eye Irritation | H319 | Use face shield |
How can structure-activity relationships (SAR) be investigated for this compound?
Level: Advanced
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified bromine position (e.g., 4-bromo vs. 6-bromo) or methyl group removal to assess steric/electronic effects .
- Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Compare IC₅₀ values across analogs .
- Computational Modeling: Perform docking studies (AutoDock Vina) to map interactions between the bromine substituent and hydrophobic enzyme pockets .
What strategies are recommended for stability and degradation studies?
Level: Advanced
Methodological Answer:
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via LC-MS:
- Hydrolysis: Look for benzoic acid derivatives.
- Oxidation: Detect bromine loss or hydroxylated byproducts .
- Kinetic Analysis: Use Arrhenius plots to predict shelf life under standard storage conditions (2–8°C) .
How can polymorphism or solid-state forms be studied?
Level: Advanced
Methodological Answer:
- Screening: Recrystallize from 10+ solvents (e.g., ethanol, acetone) using slow evaporation or cooling cycles .
- Characterization:
- Patent Analysis: Review existing patents (e.g., EP 3,456,789) for known solid forms of related benzamides .
What methods identify potential biological targets for this compound?
Level: Advanced
Methodological Answer:
- Target Fishing: Use ChemProt 3.0 or Similarity Ensemble Approach (SEA) to predict kinase or GPCR targets based on structural similarity .
- Cellular Assays: Perform high-content screening (HTS) against cancer cell lines (e.g., MCF-7) and measure apoptosis via flow cytometry .
- Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
